molecular formula C16H15NO3 B1201171 4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione

4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione

Cat. No.: B1201171
M. Wt: 269.29 g/mol
InChI Key: GZGDWGHQWNZRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles/nucleophiles such as halogens and amines. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione is unique due to its specific combination of the isoxazole ring and the cyclohexane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione

InChI

InChI=1S/C16H15NO3/c1-10-7-15(20-17-10)16-13(8-12(18)9-14(16)19)11-5-3-2-4-6-11/h2-7,13,16H,8-9H2,1H3

InChI Key

GZGDWGHQWNZRJL-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C2C(CC(=O)CC2=O)C3=CC=CC=C3

Canonical SMILES

CC1=NOC(=C1)C2C(CC(=O)CC2=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione
Reactant of Route 2
4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione
Reactant of Route 3
4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione
Reactant of Route 4
4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione
Reactant of Route 5
4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione
Reactant of Route 6
Reactant of Route 6
4-(3-Methyl-5-isoxazolyl)-5-phenyl-1,3-cyclohexanedione

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